![molecular formula C32H36N4O2 B1212339 NCGC00381062-01_C32H36N4O2_8a,16a-Bis(2-methyl-3-buten-2-yl)-5a,8,8a,13,13a,15a,16,16a-octahydroindolo[3''',2''':4'',5'']pyrrolo[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-7,15(5H,7aH)-dione](/img/structure/B1212339.png)
NCGC00381062-01_C32H36N4O2_8a,16a-Bis(2-methyl-3-buten-2-yl)-5a,8,8a,13,13a,15a,16,16a-octahydroindolo[3''',2''':4'',5'']pyrrolo[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-7,15(5H,7aH)-dione
Overview
Description
NCGC00381062-01_C32H36N4O2_8a,16a-Bis(2-methyl-3-buten-2-yl)-5a,8,8a,13,13a,15a,16,16a-octahydroindolo[3''',2''':4'',5'']pyrrolo[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-7,15(5H,7aH)-dione is a natural product found in Penicillium janczewskii, Auxarthron reticulatum, and other organisms with data available.
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel ring systems and their derivatives, similar in structure to the complex compound mentioned, has been a subject of research. For instance, derivatives of new ring systems like bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine and its deaza analogue have been synthesized, showcasing the versatility and potential of such structures for further chemical modifications and applications in scientific research (Parrino et al., 2014).
Potential Biological Activity
Research into compounds with similar structural frameworks has revealed modest activity against certain cancer cell lines, indicating potential therapeutic applications. For example, specific derivatives exhibited activity against MCF7 (a breast cancer cell line) and UO-31 (a renal cancer cell line), suggesting these compounds' relevance in cancer research and their potential as leads for the development of new anticancer agents (Parrino et al., 2014).
Chemical Properties and Reactions
The investigation of the chemical behavior of related compounds under various conditions provides insights into their reactivity and potential uses. Studies on the bromination of tetracyclic 3,5a,6,10b,11,11a-hexahydro-2H-pyrazino[2′,1′-5,1]pyrrolo[2,3-b]indole-1,4-diones and hexacyclic fragments under free radical conditions have shown specific reactivity patterns, contributing to the understanding of the chemical properties of such complex molecules (Caballero et al., 1999).
Application in Material Science
Some derivatives with similar structural motifs have been explored for their potential applications in material science, such as in the development of electron transport layers for polymer solar cells. These studies highlight the versatility of such compounds beyond biological applications and into areas like renewable energy and electronics (Hu et al., 2015).
properties
IUPAC Name |
12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEAHNPKYMHYJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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